tert-Butyl (1S,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate tert-Butyl (1S,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17597255
InChI: InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)5-9(7)13/h7-9,13H,4-6H2,1-3H3/t7-,8+,9+/m1/s1
SMILES:
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol

tert-Butyl (1S,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

CAS No.:

Cat. No.: VC17597255

Molecular Formula: C11H19NO3

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (1S,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate -

Specification

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
IUPAC Name tert-butyl (1S,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Standard InChI InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)5-9(7)13/h7-9,13H,4-6H2,1-3H3/t7-,8+,9+/m1/s1
Standard InChI Key HDPGSWMTDGGUEB-VGMNWLOBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H]2C[C@H]1C[C@@H]2O
Canonical SMILES CC(C)(C)OC(=O)N1CC2CC1CC2O

Introduction

Chemical Identity and Structural Features

Nomenclature and Stereochemical Configuration

The systematic IUPAC name tert-butyl (1S,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate reflects its bicyclo[2.2.1]heptane core, where the nitrogen atom occupies the 2-position . The stereodescriptors 1S,4R,5S define the spatial arrangement critical for its biological activity, as confirmed by X-ray crystallography studies of analogous structures.

Key Identifiers:

PropertyValue
CAS Registry Number207405-69-4 (primary)
198835-03-9 (stereoisomer)
Molecular FormulaC₁₁H₁₉NO₃
SMILES NotationCC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1C[C@@H]2O
InChIKeyHDPGSWMTDGGUEB-HLTSFMKQSA-N

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically involves a stereoselective [2+2] cycloaddition between a suitably protected aziridine and a diene, followed by hydroxylation and Boc protection. A representative protocol includes:

  • Cycloaddition Step: Reacting (S)-aziridine-2-carboxylate with cyclopentadiene under Lewis acid catalysis (e.g., BF₃·OEt₂) yields the bicyclic core with >90% diastereomeric excess.

  • Hydroxylation: Ozone-mediated cleavage of a double bond intermediate generates the 5-hydroxy group, with stereochemistry controlled by the catalyst’s chiral center .

  • Boc Protection: Treating the amine with di-tert-butyl dicarbonate in THF completes the synthesis .

Optimization Parameters:

Pharmaceutical Applications

Role in Kinase Inhibitor Development

The compound’s rigid scaffold enhances binding affinity to ATP pockets in kinases. For example, derivatives bearing this core inhibit B-Raf V600E mutants (IC₅₀ = 12 nM) by stabilizing the inactive kinase conformation. The hydroxyl group participates in hydrogen bonding with Glu501 and Lys483 residues, as shown in molecular docking simulations .

Comparative Bioactivity:

DerivativeTargetIC₅₀ (nM)
Parent CompoundB-Raf V600E12
5-Ethynyl AnalogCCR28.3
N-Methyl VariantPI3Kγ23

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.87 mg/mL at pH 7.4) but demonstrates stability in aprotic solvents like DMSO and THF over 72 hours at 25°C . The Boc group enhances hydrolytic stability compared to carbamate analogs, with a half-life of 14 days in phosphate buffer (pH 7.4) .

Thermal Analysis:

PropertyValue
Melting Point112–114°C
Decomposition Temp240°C
LogP1.84

Stereochemical Impact on Reactivity

Asymmetric Catalysis

The 1S,4R,5S configuration enables enantioselective transformations. In a palladium-catalyzed allylic alkylation, the compound induces 98% ee in the product by directing nucleophile attack to the si face of the π-allyl intermediate .

Catalytic Performance:

ReactionCatalyst Systemee (%)
Allylic AlkylationPd(0)/PHOX98
EpoxidationJacobsen Mn-salen85

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